2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound belonging to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a difluoromethyl group, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require acidic environments to facilitate the conversion of imidazo[1,5-a]pyrimidine cores into imidazo[4,5-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist used in the development of antihypertensive agents.
Imidazo[1,5-a]pyrimidine derivatives: These compounds share structural similarities but differ in their biological activities and therapeutic applications.
Uniqueness
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its difluoromethyl group, which can enhance its metabolic stability and bioavailability compared to other similar compounds . This structural feature also contributes to its distinct pharmacological profile and potential therapeutic benefits .
Properties
Molecular Formula |
C11H13F2N3O |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,5-dimethylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H13F2N3O/c1-6-5-8(10(12)13)9-11(14-6)16(3-4-17)7(2)15-9/h5,10,17H,3-4H2,1-2H3 |
InChI Key |
GMJUDQMAEYHKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(F)F |
Origin of Product |
United States |
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